molecular formula C18H23N3OS2 B2648859 benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone CAS No. 2034208-81-4

benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2648859
CAS RN: 2034208-81-4
M. Wt: 361.52
InChI Key: FTJQWBQZYQNQTA-UHFFFAOYSA-N
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Description

The compound “benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Thiazoles, which are part of the benzothiazole structure, are five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific substituents on the thiazole ring . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

The study of molecular aggregation in organic solvents and its effects on fluorescence emission spectra and circular dichroism (CD) spectra has provided insights into the behavior of compounds related to benzo[d]thiazol-2-yl derivatives. The research on solvent effects on molecular aggregation revealed that changes in compound concentration and the structure of substituent groups significantly influence molecule aggregation interactions. This understanding is crucial for the development of new materials and the study of molecular interactions in various environments (Matwijczuk et al., 2016).

Anti-Mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with potential anti-mycobacterial activity. The design, synthesis, and biological evaluation of these compounds have demonstrated their efficacy against Mycobacterium tuberculosis, showcasing their potential in the development of new anti-tuberculosis drugs. This discovery is a significant contribution to the ongoing search for effective treatments for tuberculosis (Pancholia et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, benzothiazole derivatives have been found to inhibit M. tuberculosis . Some 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors .

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the structure-activity relationships of these compounds, as well as developing new synthetic pathways for their production .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c22-18(17-19-15-4-1-2-5-16(15)24-17)21-9-3-8-20(10-11-21)14-6-12-23-13-7-14/h1-2,4-5,14H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJQWBQZYQNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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